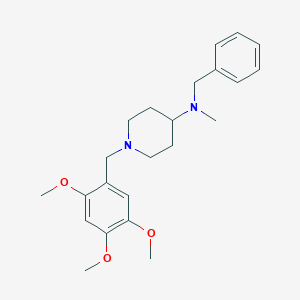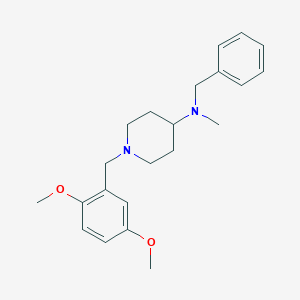![molecular formula C18H28ClN3O B247665 2-{4-[1-(3-Chlorobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B247665.png)
2-{4-[1-(3-Chlorobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[1-(3-Chlorobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol, commonly known as CBL0137, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. CBL0137 is a synthetic compound that was first synthesized in 2008 by a team of researchers at the Russian Academy of Sciences. Since then, CBL0137 has been extensively studied for its ability to modulate various cellular pathways and its potential as a cancer therapeutic.
Mecanismo De Acción
The exact mechanism of action of CBL0137 is not fully understood, but it is believed to modulate various cellular pathways, including the p53 pathway. The p53 pathway is a tumor suppressor pathway that is frequently mutated in cancer. CBL0137 has been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. CBL0137 has also been shown to modulate other pathways, including NF-κB and HSP70, which are involved in inflammation and stress response.
Biochemical and Physiological Effects:
CBL0137 has been shown to have various biochemical and physiological effects. It has been shown to inhibit DNA synthesis and repair, leading to DNA damage and apoptosis in cancer cells. CBL0137 has also been shown to induce autophagy, a process by which cells degrade and recycle damaged or unnecessary components. In addition to its anti-cancer properties, CBL0137 has been shown to have anti-inflammatory and anti-viral effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to inhibit the replication of various viruses, including Ebola and Zika viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CBL0137 has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying cellular pathways. It has also been shown to have low toxicity in normal cells, making it a potential therapeutic candidate. However, CBL0137 has some limitations for lab experiments. It is a synthetic compound that may have limited availability and may be expensive to synthesize. In addition, its mechanism of action is not fully understood, which may limit its use as a tool for studying cellular pathways.
Direcciones Futuras
There are several future directions for research on CBL0137. One area of research is to further elucidate its mechanism of action. Understanding how CBL0137 modulates cellular pathways may lead to the development of more targeted and effective cancer therapies. Another area of research is to explore its potential as a therapeutic for other diseases, such as viral infections and inflammatory diseases. Finally, research on the synthesis and optimization of CBL0137 may lead to the development of more cost-effective and efficient methods for producing this compound.
Métodos De Síntesis
The synthesis of CBL0137 involves a multi-step process that begins with the reaction of 3-chlorobenzylamine with 4-piperidone to form 1-(3-chlorobenzyl)piperidin-4-ol. This intermediate is then reacted with piperazine to form the final product, 2-{4-[1-(3-Chlorobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol. The synthesis of CBL0137 has been optimized over the years to improve its yield and purity.
Aplicaciones Científicas De Investigación
CBL0137 has been extensively studied for its potential therapeutic applications in cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. CBL0137 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy. In addition to its anti-cancer properties, CBL0137 has also been shown to have anti-inflammatory and anti-viral properties.
Propiedades
Fórmula molecular |
C18H28ClN3O |
|---|---|
Peso molecular |
337.9 g/mol |
Nombre IUPAC |
2-[4-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C18H28ClN3O/c19-17-3-1-2-16(14-17)15-21-6-4-18(5-7-21)22-10-8-20(9-11-22)12-13-23/h1-3,14,18,23H,4-13,15H2 |
Clave InChI |
VYPLILTUXBXNJO-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)CCO)CC3=CC(=CC=C3)Cl |
SMILES canónico |
C1CN(CCC1N2CCN(CC2)CCO)CC3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[1-(4-Ethylbenzyl)piperidin-4-yl]morpholine](/img/structure/B247584.png)
![4-[1-(4-Fluorobenzyl)-4-piperidinyl]morpholine](/img/structure/B247586.png)
![[1,4']Bipiperidinyl, 1'-benzyl-4-(morpholin-4-yl)-](/img/structure/B247589.png)
![4-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247591.png)





![1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247601.png)
![1-Phenyl-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine](/img/structure/B247602.png)
![1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247604.png)
![1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine](/img/structure/B247609.png)
![1-[1-(4-Ethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247610.png)